2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid
Overview
Description
2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of a pyrrolidinone ring attached to a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid typically involves the reaction of 2-bromoacetophenone with pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl or pyrrolidinone derivatives.
Scientific Research Applications
2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry: As an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetic acid: Similar structure but lacks the phenyl group.
Phenylacetic acid: Contains the phenylacetic acid moiety but lacks the pyrrolidinone ring.
Pyrrolidinone derivatives: Various compounds with the pyrrolidinone ring but different substituents.
Uniqueness
2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid is unique due to the combination of the pyrrolidinone ring and the phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-3-7-13(11)10-5-2-1-4-9(10)8-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLBHKVFUDDYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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